6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Beschreibung
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416712-91-8) is a halogenated heterocyclic compound with the molecular formula C₁₁H₁₁BrIN₃O . Its structure features:
- A pyrazolo[3,4-b]pyridine core, a bicyclic system known for its role in medicinal chemistry.
- A tetrahydro-2H-pyran-2-yl (THP) protecting group at the 1-position, which stabilizes the nitrogen atom and improves solubility in organic solvents .
This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing kinase inhibitors or anticancer agents due to its modifiable halogen substituents .
Eigenschaften
IUPAC Name |
6-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBUPTPKYKJAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, temperature, and catalysts, are crucial for optimizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the synthesis of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Halogen Variation
The positions and types of halogen substituents significantly influence reactivity and biological activity. Key analogues include:
Key Observations :
- Halogen Effects : Iodine at C3 in the target compound provides superior leaving-group ability compared to bromine or chlorine, facilitating Suzuki or Ullmann couplings . Fluorine at C5 (as in ) may improve metabolic stability in drug candidates.
- Ring Fusion : Pyrazolo[3,4-b]pyridine derivatives (target compound, ) are more prevalent in kinase inhibitor patents than [3,4-c] or [4,3-b] isomers .
- THP Group : The THP protection in the target compound enhances stability during synthesis compared to unprotected analogues like , which are prone to oxidation or nucleophilic attack .
Physicochemical Properties
Predicted properties from computational models highlight differences in solubility and reactivity:
The THP group in the target compound likely reduces crystallinity, improving solubility in organic solvents like DCM or THF .
Biologische Aktivität
Overview
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with notable potential in medicinal chemistry. Its unique structure incorporates halogenated groups and a tetrahydropyran moiety, which may influence its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrIN3O |
| Molar Mass | 408.03 g/mol |
| CAS Number | 1416712-91-8 |
| Density | 2.25±0.1 g/cm³ (predicted) |
| Boiling Point | 468.0±45.0 °C (predicted) |
| pKa | -0.43±0.30 (predicted) |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridines have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating significant inhibitory effects on these enzymes .
- Signal Transduction Pathways : Pyrazolo-pyridine derivatives often modulate signal transduction pathways by interacting with receptors or enzymes involved in cellular proliferation and differentiation processes .
- Pharmacokinetics : The pharmacokinetic profile of similar compounds suggests that their absorption, distribution, metabolism, and excretion (ADME) characteristics can be favorable for therapeutic use, with some showing good oral bioavailability and low toxicity profiles in animal models .
Anticancer Activity
Research has highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Compounds structurally related to this compound have been tested on various cancer cell lines:
- HeLa Cells : In vitro studies have shown that these compounds can inhibit the proliferation of cervical cancer cells (HeLa) effectively.
- A375 Melanoma Cells : Selective inhibition was noted against A375 cells, suggesting potential for melanoma treatment .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicated activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported were in the range of 4–8 μg/mL for some derivatives, suggesting moderate antimicrobial efficacy .
Case Study 1: CDK Inhibition
In a study examining various pyrazolo[3,4-b]pyridine derivatives, compound 24 exhibited potent inhibition against CDK2 with an IC50 value of 0.36 µM and showed selectivity over CDK9 by a factor of 265-fold. This highlights the potential for developing selective CDK inhibitors based on this scaffold .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial effects of a series of brominated pyrazolo compounds against clinical isolates of Mycobacterium tuberculosis. The promising results indicated that some derivatives had MIC values as low as 0.5 µg/mL against drug-resistant strains, showcasing their therapeutic potential in treating resistant infections .
Q & A
Basic: What synthetic strategies are effective for introducing bromine and iodine substituents into the pyrazolo[3,4-b]pyridine core?
Methodological Answer:
Halogenation can be achieved via direct electrophilic substitution or metal-mediated coupling. For bromination, use N-bromosuccinimide (NBS) in acidic conditions (e.g., HBr or HCl) at elevated temperatures (80–110°C). Iodination often requires a palladium catalyst (e.g., Pd(OAc)₂) with iodine sources like I₂ or CuI under inert atmospheres. Ensure regioselectivity by pre-protecting reactive sites, such as using the tetrahydro-2H-pyran-2-yl (THP) group to block the N1 position .
Advanced: How can regioselectivity challenges during halogenation be addressed?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For example, the THP group at N1 directs halogenation to the 3- and 6-positions due to steric hindrance. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, optimize reaction conditions (e.g., temperature, solvent polarity) and use directing groups (e.g., Boc or THP) to control substitution patterns .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns and THP protection. For example, the THP group shows distinct signals at δ 1.5–4.5 ppm.
- LC-MS/HPLC: Validates purity and molecular weight. Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for separation.
- X-ray Crystallography: Resolves ambiguous regiochemistry, particularly for bromine/iodine positions .
Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
Discrepancies often arise from residual solvents, regioisomers, or incomplete protection/deprotection.
- Step 1: Repeat synthesis with strict anhydrous conditions and inert atmospheres.
- Step 2: Use 2D NMR (COSY, HSQC) to distinguish regioisomers.
- Step 3: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Basic: How to optimize reaction yields during Boc protection/deprotection?
Methodological Answer:
- Protection: Use Boc₂O (1.2 eq) with DMAP (0.1 eq) in DMF at 25°C for 16 hours. Quench with aqueous HCl to remove unreacted reagents.
- Deprotection: Employ TFA in DCM (1:4 v/v) for 30 minutes at 25°C. Neutralize with NaHCO₃ and extract with ethyl acetate. Yields >85% are achievable with rigorous exclusion of moisture .
Advanced: What structural modifications enhance stability under acidic/basic conditions?
Methodological Answer:
The THP group improves stability by shielding the N1 position. For acid-sensitive intermediates, replace Boc with benzyl or trityl groups. To enhance thermal stability, introduce electron-withdrawing substituents (e.g., nitro or cyano) at the 5-position, which reduce electron density in the pyridine ring .
Basic: How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Catalyst System: Use Pd₂(dba)₃/XPhos (2.5 mol%) in toluene/water (3:1) at 100°C.
- Purification: Remove Pd residues via silica gel chromatography or scavengers (e.g., thiourea-functionalized resin).
- Substrate Preparation: Ensure boronic acids are anhydrous and free from boroxines .
Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?
Methodological Answer:
- Core Modifications: Replace bromine/iodine with CF₃ or Cl to assess steric/electronic effects.
- THP Removal: Deprotect N1 to evaluate hydrogen-bonding interactions.
- Assay Design: Test against kinase panels (e.g., JAK2, EGFR) using ATP-competitive binding assays. Correlate IC₅₀ values with substituent Hammett parameters .
Basic: What purification methods are effective for halogenated pyrazolo[3,4-b]pyridines?
Methodological Answer:
- Liquid-Liquid Extraction: Use ethyl acetate/water (3x) to remove polar impurities.
- Column Chromatography: Employ silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient).
- Recrystallization: Dissolve in hot ethanol and cool to −20°C for 12 hours to isolate crystalline products .
Advanced: How to assess photodegradation pathways under UV light?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
